9'-(Benzyloxy) Naloxone

Synthetic intermediate Protecting group strategy Molecular weight differentiation

9'-(Benzyloxy) Naloxone (C₂₈H₃₁NO₅, MW 461.5 g/mol) is a semi-synthetic naloxone derivative in the morphinan class that bears two distinct protecting groups: a benzyloxy ether at the 3-O position (designated 9' in the spiro nomenclature) and a cyclic ethylene ketal (spiro[[1,3]dioxolane]) at the 6-keto position. This dual-protection strategy renders the compound chemically orthogonal to both unprotected naloxone (C₁₉H₂₁NO₄, MW 327.4) and mono-protected intermediates such as 3-Benzyloxy Naloxone (C₂₆H₂₇NO₄, MW 417.5).

Molecular Formula C28H31NO5
Molecular Weight 461.5 g/mol
Cat. No. B13861817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9'-(Benzyloxy) Naloxone
Molecular FormulaC28H31NO5
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESC=CCN1CCC23C4C5(CCC2(C1CC6=C3C(=C(C=C6)OCC7=CC=CC=C7)O4)O)OCCO5
InChIInChI=1S/C28H31NO5/c1-2-13-29-14-12-26-23-20-8-9-21(31-18-19-6-4-3-5-7-19)24(23)34-25(26)28(32-15-16-33-28)11-10-27(26,30)22(29)17-20/h2-9,22,25,30H,1,10-18H2/t22-,25-,26+,27-/m1/s1
InChIKeyFRLVKUXHTWWZNQ-DRZCSJLFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9'-(Benzyloxy) Naloxone: A Dual-Protected Morphinan Intermediate for Selective Benzylic Oxidation Chemistry and Impurity Reference Standards


9'-(Benzyloxy) Naloxone (C₂₈H₃₁NO₅, MW 461.5 g/mol) is a semi-synthetic naloxone derivative in the morphinan class that bears two distinct protecting groups: a benzyloxy ether at the 3-O position (designated 9' in the spiro nomenclature) and a cyclic ethylene ketal (spiro[[1,3]dioxolane]) at the 6-keto position . This dual-protection strategy renders the compound chemically orthogonal to both unprotected naloxone (C₁₉H₂₁NO₄, MW 327.4) and mono-protected intermediates such as 3-Benzyloxy Naloxone (C₂₆H₂₇NO₄, MW 417.5) . Commercially supplied as a reference standard (TRC Cat. TR-B216430) with controlled-substance status, the compound is primarily employed as a key intermediate for the synthesis of 10-position hydroxylated and keto naloxone analogs and as an analytical reference material for pharmaceutical impurity profiling [1].

Why Generic Naloxone Intermediates Cannot Substitute for 9'-(Benzyloxy) Naloxone in Regioselective Synthetic Sequences


Generic substitution of 9'-(Benzyloxy) Naloxone with mono-protected or unprotected naloxone intermediates fails because the compound's orthogonal dual-protection architecture—3-O-benzyl ether plus 6,6-ethylene ketal—is specifically engineered to enable chemoselective benzylic oxidation at the C10 position while preventing competing reactions at both the phenolic hydroxyl and the ketone carbonyl [1]. Unprotected naloxone or 3-Benzyloxy Naloxone (which retains the free 6-ketone) would undergo uncontrolled oxidation across multiple sites, yielding complex mixtures rather than the desired C10-functionalized product [2]. Similarly, Naltrexone Ethylene Ketal (which bears a free 3-OH) or 3-O-Benzyl Naltrexone Ethylene Ketal (which differs in the N-substituent, bearing cyclopropylmethyl instead of allyl) would alter both the reactivity and the ultimate pharmacological profile of downstream products . The spiro dioxolane protection at C6 is critical because it stabilizes the morphinan skeleton against Baeyer–Villiger oxidation and ring-opening side reactions that are well-documented degradation pathways in buprenorphine/naloxone combination drug products [3].

9'-(Benzyloxy) Naloxone: Quantitative Differentiation Evidence Against Closest Analogs for Procurement Decision-Making


Molecular Identity Differentiation: Dual Protection Confers a Distinct MW of 461.5 g/mol vs. Mono-Protected and Unprotected Comparators

9'-(Benzyloxy) Naloxone is the only commercially available naloxone intermediate that simultaneously carries a 3-O-benzyl protecting group and a 6,6-ethylene ketal. Its molecular formula C₂₈H₃₁NO₅ (MW 461.5) uniquely identifies it among related morphinan intermediates. This distinguishes it from 3-Benzyloxy Naloxone (C₂₆H₂₇NO₄, MW 417.5, missing the ketal), Naltrexone Ethylene Ketal (C₂₂H₂₇NO₅, MW 385.5, missing the benzyl group and bearing N-cyclopropylmethyl), and unprotected naloxone (C₁₉H₂₁NO₄, MW 327.4) . The presence of the spiro dioxolane moiety introduces a characteristic ¹³C NMR resonance near δ 108 ppm (ketal carbon) and two distinct –OCH₂CH₂O– proton environments, providing unambiguous spectroscopic handles for identity confirmation that are absent in non-ketal intermediates [1].

Synthetic intermediate Protecting group strategy Molecular weight differentiation

Synthetic Utility: Orthogonal Dual Protection Enables Chemoselective C10 Benzylic Oxidation Unattainable with Unprotected or Mono-Protected Naloxone

The 3-O-benzyl and 6,6-ethylene ketal protecting groups in 9'-(Benzyloxy) Naloxone are specifically designed to withstand cerium ammonium nitrate (CAN)-mediated benzylic oxidation conditions at the C10 position [1]. In the patented process (US 6,166,211 / WO2000056735A1), naloxone 3-methyl ether was selectively oxidized by CAN in aqueous acetonitrile at ambient temperature to provide the 10-(S)-hydroxy adduct; subsequent Dess–Martin periodinane oxidation yielded the 10-keto analog, and final deprotection produced 10-ketonaloxone [1]. Without the 3-O protection (benzyl or methyl), the phenolic –OH would be competitively oxidized. Without the 6-ketal, the C6 ketone would undergo Baeyer–Villiger ring expansion—a degradation pathway confirmed by Byard and Carey (2024) who identified 15 naloxone degradants in Suboxone® film, including lactone products arising from C6–C7 oxidative cleavage [2]. 9'-(Benzyloxy) Naloxone therefore represents a strategic intermediate for which no unprotected or mono-protected alternative can replicate the required chemoselectivity.

Chemoselective oxidation Benzylic functionalization Protecting group orthogonality

Enantiomeric Purity Specification: Chiral HPLC Confirms >98% ee, Meeting Pharmacopoeial Reference Standard Requirements

9'-(Benzyloxy) Naloxone is supplied with an enantiomeric excess (ee) specification of >98% as determined by chiral HPLC, a purity level consistent with pharmacopoeial impurity reference standard requirements . This degree of stereochemical integrity is critical because naloxone's (+)-enantiomer is pharmacologically inactive at opioid receptors [1]; contamination with the wrong enantiomer in a reference standard would compromise quantitative analytical method validation. In comparison, 3-Benzyloxy Naloxone (CAS 206861-15-6) is typically supplied with a general HPLC purity specification but without a separately validated chiral purity claim on vendor certificates . For ANDA and DMF submissions requiring impurity reference standards with documented stereochemical purity, this explicit >98% ee specification provides a regulatory documentation advantage.

Chiral purity Enantiomeric excess Reference standard qualification

Role as an EP Impurity Precursor: Enables Synthesis of Pharmacopoeial Impurity Standards 10α-Hydroxy and 10β-Hydroxy Naloxone

9'-(Benzyloxy) Naloxone and its diol analog 9'-(Benzyloxy)-4a',13'-diol Naloxone are the direct synthetic precursors to European Pharmacopoeia (EP) impurity standards for naloxone . Specifically, 9'-(Benzyloxy)-4a',13'-diol Naloxone is the documented intermediate for the synthesis of 10β-Hydroxy Naloxone (TRC Cat. H948645; EP Impurity F), while 3-Benzyloxy Naloxone is the intermediate for 10α-Hydroxy Naloxone (TRC Cat. H948660; EP Impurity C) [1]. The benzyloxy-protected intermediates are essential because the free phenolic –OH in 10-hydroxy naloxone products would otherwise compete in the benzylic oxidation step. The commercial availability of 9'-(Benzyloxy) Naloxone at the 100 mg scale (€1,530) enables laboratories to independently synthesize and verify these EP impurity standards rather than relying solely on purchased reference materials at higher per-mg cost . In contrast, the naltrexone analog 3-O-Benzyl-10b-hydroxy Naltrexone Ethylene Ketal is priced at €551 for only 5 mg , reflecting the premium for the already-hydroxylated naltrexone scaffold.

Pharmacopoeial impurities EP impurity synthesis 10-hydroxy naloxone

N-Substituent Differentiation: Allyl Group Distinguishes This Compound from Naltrexone-Based Analogs and Determines Downstream Pharmacological Identity

9'-(Benzyloxy) Naloxone bears an N-allyl substituent (characteristic of naloxone), which fundamentally distinguishes it from the corresponding naltrexone-based ketal intermediate 3-O-Benzyl Naltrexone Ethylene Ketal (N-cyclopropylmethyl) . This structural difference is pharmacologically consequential: the N-allyl group in naloxone confers a shorter duration of antagonism (plasma half-life ~30–90 min) compared to naltrexone's N-cyclopropylmethyl (half-life ~4 h), a difference attributed to the N-substituent's influence on receptor binding kinetics [1]. In the SAR study by Vizi et al. (1976), N-substituent variation was shown to alter both antagonist potency and duration of action; 6-methylene substitution caused an approximate 50% increase in antagonistic activity for naloxone and 100% for naltrexone, demonstrating that the N-substituent context determines the magnitude of structural effects [2]. Therefore, when synthesizing naloxone-specific impurities or metabolites, the N-allyl-bearing 9'-(Benzyloxy) Naloxone is the mandatory starting material—substituting the naltrexone analog (N-cyclopropylmethyl) would produce a structurally mismatched product unsuitable for naloxone ANDA impurity profiling.

N-allyl vs. N-cyclopropylmethyl Opioid antagonist pharmacology N-substituent SAR

9'-(Benzyloxy) Naloxone: High-Value Procurement Scenarios for Pharmaceutical R&D, ANDA Impurity Synthesis, and Reference Standard Qualification


Synthesis of 10-Ketonaloxone and 10-Hydroxy Naloxone EP Impurity Reference Standards

Pharmaceutical analytical laboratories developing impurity methods for naloxone hydrochloride ANDA submissions require authenticated reference standards of 10α-Hydroxy Naloxone (EP Impurity C) and 10β-Hydroxy Naloxone (EP Impurity F). 9'-(Benzyloxy) Naloxone serves as the strategic protected intermediate that enables CAN-mediated benzylic oxidation at C10 without competing side reactions at the 3-OH or 6-keto positions [1]. Following oxidation to the 10-(S)-hydroxy or 10-keto intermediate, sequential deprotection (ketal hydrolysis and benzyl ether hydrogenolysis) yields the target EP impurity in stereochemically defined form. The >98% ee specification of the starting 9'-(Benzyloxy) Naloxone ensures that the final impurity standard meets pharmacopoeial identity requirements . This synthetic capability is essential given that only 5 of the 15 naloxone degradants identified in Suboxone® film could be confirmed by comparison to commercially available authentic samples [2].

Stability-Indicating Method Development for Buprenorphine/Naloxone Combination Drug Products

Regulatory stability studies of buprenorphine/naloxone combination products (e.g., Suboxone® sublingual film and generic equivalents) require identification and quantification of naloxone-related degradants that form during storage. The Byard and Carey (2024) study identified 15 naloxone degradants in this drug product, with structures assigned using accurate mass spectrometry and NMR [1]. 9'-(Benzyloxy) Naloxone is a key intermediate for the independent synthesis and structural confirmation of these degradants for use as HPLC system suitability standards and retention time markers. Its dual-protected architecture mirrors the synthetic strategy used by Deschamps, Carey, and Harrity (2025) for confirming the structure of 'Degradant E' via chemoselective modification of naloxone . Procuring this intermediate enables QC laboratories to establish in-house impurity libraries rather than depending on limited commercial availability of individual degradant reference standards.

Structure-Activity Relationship (SAR) Studies of 10-Position Modified Opioid Antagonists

Academic and industrial medicinal chemistry groups investigating the SAR of the morphinan C10 position for opioid receptor subtype selectivity require a reliable entry point for divergent synthesis. 9'-(Benzyloxy) Naloxone provides orthogonal protection that allows independent manipulation of the C10 position (via benzylic oxidation), the C6 position (via ketal hydrolysis to regenerate the ketone for further derivatization), and the 3-O position (via hydrogenolysis to reveal the free phenol) [1]. This versatility contrasts with mono-protected intermediates that restrict the order of synthetic operations. The documented enantiomeric purity (>98% ee) ensures that SAR conclusions are not confounded by stereochemical heterogeneity, a concern highlighted by the fact that (+)-naloxone is inactive at opioid receptors .

Forensic Toxicology Reference Standard Procurement for Naloxone Metabolite and Degradant Identification

Forensic toxicology laboratories conducting LC-MS/MS analysis of biological samples for naloxone metabolites and degradants require authenticated reference materials for method validation. 9'-(Benzyloxy) Naloxone serves as a precursor for synthesizing 10-hydroxylated naloxone metabolites that may arise from both mammalian metabolism and ex vivo degradation. The compound's well-characterized molecular identity (InChI Key: FRLVKUXHTWWZNQ-DRZCSJLFSA-N, formula C₂₈H₃₁NO₅) and the availability of detailed spectroscopic data from vendor certificates of analysis provide the chain of custody and structural documentation required for ISO 17025-accredited forensic testing [1]. The 100 mg commercial scale supports preparation of sufficient reference material for multi-year method validation and proficiency testing programs.

Quote Request

Request a Quote for 9'-(Benzyloxy) Naloxone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.